Cas no 86-55-5 (1-Naphthoic acid)

1-ナフトエ酸(1-Naphthoic acid)は、ナフタレン骨格にカルボキシル基が結合した芳香族カルボン酸です。化学式C₁₁H₈O₂で表され、白色から淡黄色の結晶性固体として得られます。有機合成において重要な中間体として機能し、医薬品、農薬、染料の製造に広く利用されています。特に、その剛直なナフタレン環構造と反応性の高いカルボキシル基を併せ持つため、ポリマーや液晶材料の原料としても注目されています。高い熱安定性と溶媒への適度な溶解性を兼ね備え、実験室から工業スケールまで多様な反応条件に対応可能です。
1-Naphthoic acid structure
1-Naphthoic acid structure
商品名:1-Naphthoic acid
CAS番号:86-55-5
MF:C11H8O2
メガワット:172.180023193359
MDL:MFCD00004007
CID:34383
PubChem ID:87573435

1-Naphthoic acid 化学的及び物理的性質

名前と識別子

    • 1-Naphthoic acid
    • Naphthalene-1-carboxylic acid
    • 1-naphthoic acid (alpha)
    • 1-Naphthoic acid,(Naphthalene-1-carboxylic acid)
    • 1-Naphthalenecarboxylic acid
    • 1-Naphthalenecarboxy
    • 1-Naphthioic acid
    • Naphthoic acid
    • a-Naphthoic Acid
    • CHEBI:36466
    • AMY25798
    • naphthalene mono carboxylic acid
    • AE-508/40217755
    • l-naphthoic acid
    • Q21050984
    • NSC-37569
    • CHEMBL1160
    • DTXSID50861668
    • 1-napthoic acid
    • Q-200129
    • naphthalene carboxylic acid
    • 1-naphthoesyre
    • CCG-208689
    • AKOS000120400
    • MFCD00004007
    • .alpha.-Naphthylcarboxylic acid
    • FT-0650501
    • 1-Naphthoicacid
    • EN300-20214
    • 1-Carboxynaphthalene
    • NSC37569
    • FT-0647744
    • F3110-2246
    • AC8079
    • .alpha.-Naphthoic acid
    • Carboxynaphthalene
    • Naphthalene-alpha-carboxylic acid
    • AI3-16902
    • 1-naphtoic acid
    • Naphthalenecarboxylic acid
    • EINECS 201-681-9
    • 1--Naphthoic acid
    • NSC 37569
    • UNII-2NIV4O66BH
    • 86-55-5
    • SY005963
    • N0024
    • Naphthalene-.alpha.-carboxylic acid
    • 1-NAPHTHOIC ACID [MI]
    • InChI=1/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13
    • AC-4952
    • alpha-Naphthylcarboxylic acid
    • alpha-Naphthoic acid
    • 1-Naphthoic acid, 96%
    • SCHEMBL17258
    • 2NIV4O66BH
    • 1-naphthalene carboxylic acid
    • HY-Y0236
    • bmse000178
    • CS-W020013
    • LS-95341
    • FT-0672610
    • FS-3492
    • BCP27257
    • 1320-04-3
    • LS-95342
    • STL169143
    • 1-Naphthoic acid (8CI)
    • 1-Naphthalenoic acid
    • 1-Naphthylcarboxylic acid
    • 1-Napthanoic acid
    • Naphthalene-α-carboxylic acid
    • α-Naphthoic acid
    • α-Naphthylcarboxylic acid
    • 1-Naphthoic acid,98%
    • 1Naphthalenecarboxylic acid
    • 1Carboxynaphthalene
    • alphaNaphthoic acid
    • DTXCID90810559
    • Naphthalenealphacarboxylic acid
    • NS00004333
    • alpha-naphthoate
    • 1-naphthalenecarboxylate
    • CHEBI:25483
    • alphaNaphthylcarboxylic acid
    • a-naphthoate
    • MDL: MFCD00004007
    • インチ: 1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)
    • InChIKey: LNETULKMXZVUST-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C2C(=CC=CC=2)C=CC=1)O
    • BRN: 1908896

計算された属性

  • せいみつぶんしりょう: 172.05200
  • どういたいしつりょう: 172.052429494g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • 色と性状: 白色針状結晶
  • 密度みつど: 1.398
  • ゆうかいてん: 160.0 to 164.0 deg-C
  • ふってん: 300 °C(lit.)
  • フラッシュポイント: 195℃
  • 屈折率: 1.4600 (estimate)
  • ようかいど: Solubility Slightly soluble in hot water; freely soluble in hot ethanol, ether
  • すいようせい: Freely soluble in hot alcohol and ether. Slightly soluble in hot water.
  • あんていせい: Stable. Incompatible with strong bases, strong oxidizing agents.
  • PSA: 37.30000
  • LogP: 2.53800
  • 酸性度係数(pKa): 3.7(at 25℃)
  • ようかいせい: 熱アルコールやエーテルに溶け、お湯に微溶解する
  • マーカー: 6381
  • 最大波長(λmax): 293nm
  • 酸塩基指示剤の変色ph値範囲: Non& uorescence (2.5) to blue & uorescence (3.5)

1-Naphthoic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S24/25-S37
  • RTECS番号:QL0960000
  • 危険物標識: Xi
  • TSCA:Yes
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Store at room temperature

1-Naphthoic acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-Naphthoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20214-5.0g
naphthalene-1-carboxylic acid
86-55-5 96%
5.0g
$29.0 2023-07-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A10273-25g
1-Naphthoic acid, 98%
86-55-5 98%
25g
¥407.00 2023-02-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N19410-25g
NSC 37569
86-55-5
25g
¥49.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N19410-100g
NSC 37569
86-55-5
100g
¥179.0 2021-09-08
Alichem
A219008071-1000g
1-Naphthoic acid
86-55-5 98%
1000g
$320.00 2023-08-31
Apollo Scientific
OR925255-500g
1-Naphthoic acid
86-55-5 99+%
500g
£83.00 2025-02-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015267-25g
1-Naphthoic acid
86-55-5 98%
25g
¥37 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N106387-250g
1-Naphthoic acid
86-55-5 98%
250g
¥272.90 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015267-100g
1-Naphthoic acid
86-55-5 98%
100g
¥147 2024-05-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66676-25g
1-Naphthoic Acid
86-55-5 98%
25g
¥377.00 2023-09-08

1-Naphthoic acid 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  2-(Dimethylamino)ethanethiol hydrochloride Solvents: Acetonitrile ;  15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
リファレンス
(1-Nosyl-5-nitroindol-3-yl)methyl Ester: A Novel Protective Group for Carboxylic Acids
Nishimura, Takuya; et al, Organic Letters, 2008, 10(12), 2601-2604

合成方法 2

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: N-Bromosuccinimide Solvents: Acetonitrile ;  10 h, 1 atm, rt
リファレンス
Facile aerobic photooxidation of alcohols in the presence of catalytic N-bromosuccinimide
Kuwabara, Kiyoto; et al, Synthesis, 2006, (12), 1949-1952

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol
リファレンス
Carbonylation of aryl halides and vinyl bromides mediated by tetracarbonylcobalt anion
Miura, Masahiro; et al, Journal of the Chemical Society, 1987, (5), 1021-5

合成方法 4

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  1,5,7-Triazabicyclo[4.4.0]dec-5-ene Catalysts: Naphthalene Solvents: Dimethylformamide ;  6 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Metal-Free Electrochemical Carboxylation of Organic Halides in the Presence of Catalytic Amounts of an Organomediator
Wang, Yanwei; et al, Angewandte Chemie, 2022, 61(41),

合成方法 5

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
リファレンス
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

合成方法 6

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, [μ7-[2-amino-2-[(hydroxy-κO:κO:κO)methyl]-1,3-p… Solvents: Water ;  8 h, 50 °C
リファレンス
An Efficient Iron(III)-Catalyzed Aerobic Oxidation of Aldehydes in Water for the Green Preparation of Carboxylic Acids
Yu, Han; et al, Angewandte Chemie, 2017, 56(14), 3867-3871

合成方法 7

はんのうじょうけん
1.1 Reagents: Iodine ,  Oxygen ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethylformamide ;  3 h, 100 °C
リファレンス
Unexpected dehomologation of primary alcohols to one-carbon shorter carboxylic acids using o-iodoxybenzoic acid (IBX)
Xu, Shu; et al, Chemical Communications (Cambridge, 2014, 50(21), 2758-2761

合成方法 8

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Palladium, diamminedichloro- ,  [2,2′-Bipyridine]-4,4′-dimethanaminium, N4,N4,N4,N4′,N4′,N4′-hexamethyl-, bromid… Solvents: Water ;  24 h, 10 atm, 100 °C
リファレンス
A reusable palladium(II)/cationic 2,2'-bipyridyl catalytic system for hydroxycarbonylation of aryl iodides in water
Tsai, Sheng-Wen; et al, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(7), 769-772

合成方法 9

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
リファレンス
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

合成方法 10

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Water Catalysts: Triphenylphosphine ,  Tetrabutylammonium bromide ,  (SP-4-2)-Diiodobis(3-methyl-2(3H)-benzothiazolylidene)palladium Solvents: Dimethylacetamide
リファレンス
Pd-benzothiazole carbene catalyzed carbonylation of aryl halides in ionic liquids
Calo, Vincenzo; et al, Journal of Organometallic Chemistry, 2002, 645(1-2), 152-157

合成方法 11

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

合成方法 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Benzene, 1,3,5-triethynyl-, homopolymer Solvents: 1,4-Dioxane ,  Water ;  20 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
Spontaneous Electroless Deposition of Ultrafine Pd Nanoparticles on Poly(phenylene butadiynylene)s for the Hydroxycarbonylation of Aryl Iodides
Hu, Yuchen; et al, ChemistrySelect, 2016, 1(8), 1832-1836

合成方法 13

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cobalt dinitrate ,  Manganese nitrate Solvents: Acetic acid
リファレンス
Highly selective and efficient conversion of alkyl aryl and alkyl cyclopropyl ketones to aromatic and cyclopropane carboxylic acids by aerobic catalytic oxidation: a free-radical redox chain mechanism
Minisci, Francesco; et al, Synlett, 2002, (4), 610-612

合成方法 14

はんのうじょうけん
リファレンス
A new phenanthrene synthesis
Brown, Charles; et al, Journal of the Chemical Society, 1982, (12), 3007-10

合成方法 15

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  10 h, 80 °C
リファレンス
Palladium-Catalyzed Ligand-Controlled Selective Synthesis of Aldehydes and Acids from Aryl Halides and Formic Acid
Wu, Fu-Peng; et al, ChemCatChem, 2017, 9(16), 3121-3124

合成方法 16

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
リファレンス
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

合成方法 17

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  20 min, rt
1.2 Catalysts: 2446630-03-9 Solvents: Tetrahydrofuran ;  22 h, rt
1.3 30 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Magnesiation of Aryl Fluorides Catalyzed by a Rhodium-Aluminum Complex
Fujii, Ikuya; et al, Journal of the American Chemical Society, 2020, 142(27), 11647-11652

合成方法 18

はんのうじょうけん
1.1 Reagents: Aluminum chloride ,  Sodium iodide Solvents: Acetonitrile
リファレンス
Hard acid and soft nucleophile systems. Part 13. Aluminum chloride-sodium iodide-acetonitrile system. A very mild reagent for selective dealkylation
Node, Manabu; et al, Bulletin of the Institute for Chemical Research, 1992, 70(3), 308-17

合成方法 19

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cobalt dinitrate ,  Manganese nitrate Solvents: Acetic acid
リファレンス
Highly selective and efficient conversion of alkyl aryl and alkyl cyclopropyl ketones to aromatic and cyclopropane carboxylic acids by aerobic catalytic oxidation: a free-radical redox chain mechanism
Minisci, Francesco; et al, Synlett, 2002, (4), 610-612

合成方法 20

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 min, 100 °C; 100 °C → 70 °C
1.2 Reagents: Mercuric acetate ;  15 min, 200 °C; 200 °C → 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 120 °C
リファレンス
The mercury-mediated decarboxylation (Pesci reaction) of naphthoic anhydrides investigated by microwave synthesis
Moseley, Jonathan D.; et al, Tetrahedron, 2006, 62(19), 4690-4697

合成方法 21

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
リファレンス
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

合成方法 22

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Potassium chloride ,  1-Butanaminium, N,N,N-tributyl-, ferratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexamo… Solvents: Water ;  24 h, 1 atm, 70 °C
リファレンス
Selective iron-catalyzed aerobic oxidation of alcohols in water to carboxylic acids mediated by additives
Yu, Han; et al, Green Chemistry, 2022, 24(17), 6511-6516

合成方法 23

はんのうじょうけん
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  10 min, rt
1.2 Reagents: Methanol
リファレンス
Rapid chemoselective deprotection of benzyl esters by nickel boride
Khurana, Jitender M.; et al, Synthesis, 2009, (7), 1127-1130

合成方法 24

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Cobalt diacetate Solvents: Ethanol ,  Water
リファレンス
Cobalt salt-catalyzed carbonylation of aromatic halides under photostimulation
Kudo, Kiyoshi; et al, Chemistry Letters, 1987, (4), 577-80

合成方法 25

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  5 min, rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Sodium Methyl Carbonate as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones
Hurst, Timothy E.; et al, Organic Letters, 2019, 21(11), 3882-3885

合成方法 26

はんのうじょうけん
1.1 Reagents: Hexamethylditin Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  10 bar, rt; 16 h, 60 °C; 60 °C → rt
1.2 Reagents: Oxygen ;  5 h, rt
リファレンス
Palladium-catalyzed carbonylative synthesis of acylstannanes from aryl iodides and hexamethyldistannane
Chen, Bo; et al, Journal of Organometallic Chemistry, 2020, 923,

合成方法 27

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
リファレンス
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

合成方法 28

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Dicyclohexylcarbodiimide ,  Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  20 h, 100 °C
リファレンス
Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids
Wu, Fu-Peng; et al, Journal of Organic Chemistry, 2017, 82(18), 9710-9714

合成方法 29

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
リファレンス
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

合成方法 30

はんのうじょうけん
1.1 Reagents: Lithium Solvents: Tetrahydrofuran
リファレンス
Direct preparation of aryllithium compounds from aryl fluorides
Gilman, Henry; et al, Journal of Organic Chemistry, 1957, 22, 1121-2

合成方法 31

はんのうじょうけん
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Pyridinium chlorochromate Solvents: Acetonitrile ;  15 min, rt
リファレンス
Carboxylic acids from primary alcohols and aldehydes by a pyridinium chlorochromate-catalyzed oxidation
Hunsen, Mo, Synthesis, 2005, (15), 2487-2490

合成方法 32

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Copper(II) acetylacetonate (product with SIMES) ,  1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene (product with Cu(acac)2) Solvents: Water ;  12 h, 1 atm, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Catalytic Fehling's Reaction: An Efficient Aerobic Oxidation of Aldehyde Catalyzed by Copper in Water
Liu, Mingxin; et al, Angewandte Chemie, 2016, 55(36), 10806-10810

合成方法 33

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide Catalysts: Iodine Solvents: Chlorobenzene ;  130 °C; 130 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide ;  130 °C
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Oxidative C-C Bond Cleavage for the Synthesis of Aryl Carboxylic Acids from Aryl Alkyl Ketones
Xu, Liang; et al, Synlett, 2018, 29(11), 1505-1509

1-Naphthoic acid Raw materials

1-Naphthoic acid Preparation Products

1-Naphthoic acid サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:86-55-5)1-Naphthoic acid
注文番号:A15856
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:04
価格 ($):176.0
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:86-55-5)1-萘甲酸
注文番号:LE2467973
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:38
価格 ($):discuss personally

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